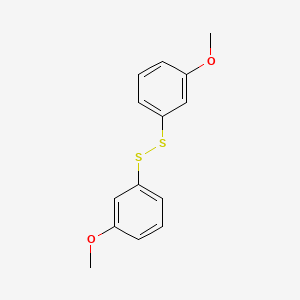
Bis-(3-methoxyphenyl)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(3-methoxyphenyl)disulfide: is an organic compound characterized by the presence of two methoxyphenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-(3-methoxyphenyl)disulfide can be synthesized through the oxidation of 3-methoxythiophenol. A common method involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(3-methoxyphenyl)disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-methoxythiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis-(3-methoxyphenyl)disulfide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology: In biological research, disulfide compounds are studied for their role in redox biology and as potential therapeutic agents.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers with unique properties, such as high refractive index materials.
Mechanism of Action
The mechanism of action of bis-(3-methoxyphenyl)disulfide involves the cleavage and formation of disulfide bonds. This redox activity is crucial in various biochemical processes, including the regulation of protein function and cellular signaling pathways. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and modulation of redox states.
Comparison with Similar Compounds
Bis-(4-methoxyphenyl)disulfide: Similar structure but with methoxy groups at the para position.
Lawesson’s reagent: Contains a disulfide bond and is used for thiation reactions.
Uniqueness: Bis-(3-methoxyphenyl)disulfide is unique due to the position of the methoxy groups, which can influence its reactivity and interaction with other molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, ease of synthesis, and potential biological activities make it a valuable subject of study in organic chemistry, biology, and materials science.
Properties
CAS No. |
59014-89-0 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-5-3-7-13(9-11)17-18-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3 |
InChI Key |
PAIHSSYGQXJHKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SSC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















